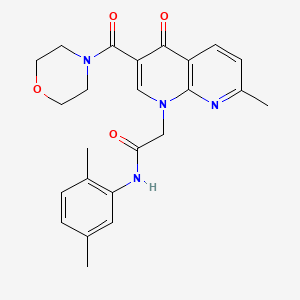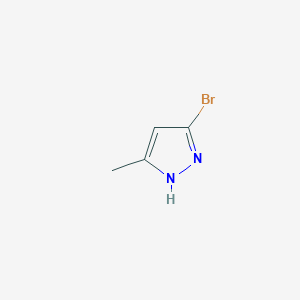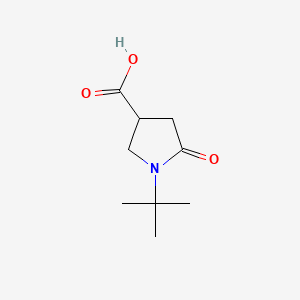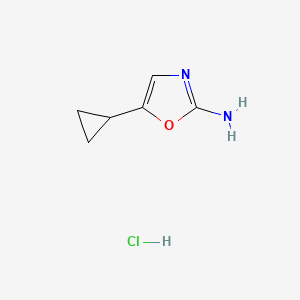![molecular formula C27H27N3OS B2818882 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922654-29-3](/img/structure/B2818882.png)
1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that integrates a benzo[d]thiazole moiety with a piperazine ring and a diphenylethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves a multi-step process. One common method starts with the preparation of the benzo[d]thiazole core, which is then functionalized with a piperazine ring. The final step involves the introduction of the diphenylethanone moiety. Key reagents include 4,6-dimethylbenzo[d]thiazole, piperazine, and benzophenone derivatives. Reaction conditions often involve the use of solvents like toluene or dichloromethane, with catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods: Industrial production of this compound may employ continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and scalability. The use of automated reactors and in-line purification systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of Pd/C can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may act as an antagonist or agonist at serotonin or dopamine receptors, influencing neurological pathways and potentially offering therapeutic benefits for conditions like depression or schizophrenia.
Comparaison Avec Des Composés Similaires
- 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
- 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone
Comparison: Compared to these similar compounds, 1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is unique due to its diphenylethanone moiety, which may confer distinct pharmacokinetic properties and biological activities. The presence of the diphenylethanone group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
IUPAC Name |
1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3OS/c1-19-17-20(2)25-23(18-19)32-27(28-25)30-15-13-29(14-16-30)26(31)24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,17-18,24H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNVFVVJQRQNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[(2-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2818799.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2818801.png)
![3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[(2-ETHYLHEXYL)AMINO]PROPANOIC ACID](/img/structure/B2818802.png)

![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2818805.png)






![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2818820.png)

